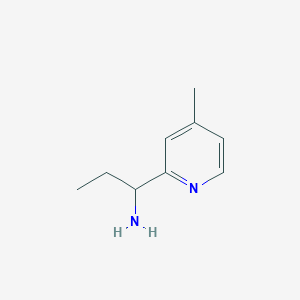

1-(4-Methyl-2-pyridinyl)-1-propanamine

描述

Historical Context and Development

The development of 1-(4-Methyl-2-pyridinyl)-1-propanamine emerged from the broader historical progression of pyridine chemistry, which has been a cornerstone of heterocyclic organic chemistry since the nineteenth century. The systematic exploration of pyridine derivatives containing alkylamine substituents gained momentum during the mid-twentieth century as researchers recognized the biological significance of compounds featuring both pyridine rings and amine functionalities. The specific synthesis and characterization of this compound represents part of the continuing effort to develop novel pyridine-based compounds with enhanced chemical and biological properties.

Historical research into pyridine derivatives containing amine groups has been driven by the recognition that such compounds often exhibit interesting pharmacological properties. The development of synthetic methodologies for accessing these compounds has been particularly important, with researchers investigating various approaches including reductive amination reactions and direct alkylation strategies. The compound this compound specifically benefits from advances in reductive amination techniques, where 4-methyl-2-pyridinecarboxaldehyde can be combined with propanamine under reducing conditions to yield the desired product.

The scientific literature reflects an increasing interest in methylated pyridine derivatives during the latter half of the twentieth century, as researchers sought to understand how positional substitution on the pyridine ring affects both chemical reactivity and biological activity. The 4-methyl substitution pattern found in this compound represents one of the key positional variations that has been extensively studied. This compound thus represents both a specific achievement in synthetic chemistry and a contribution to the broader understanding of structure-activity relationships in pyridine-based molecules.

Nomenclature and Structural Classification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for naming organic compounds containing both heterocyclic and aliphatic components. The compound name indicates the presence of a propanamine group attached at the 1-position to a 4-methylpyridin-2-yl substituent, providing a clear description of the molecular connectivity. Alternative nomenclature systems refer to this compound as 1-(4-methylpyridin-2-yl)propan-1-amine, which emphasizes the propan-1-amine backbone with the 4-methylpyridin-2-yl group as a substituent.

The molecular formula of this compound is documented as Carbon nine Hydrogen fourteen Nitrogen two, reflecting the combination of the methylated pyridine ring system with the propanamine chain. The molecular weight is established at approximately 150.22 grams per mole, consistent with the elemental composition and structural features of the compound. The structural representation reveals a pyridine ring bearing a methyl group at the 4-position and connected through the 2-position to a propan-1-amine chain, creating a molecule with both aromatic and aliphatic character.

From a structural classification perspective, this compound belongs to the class of heterocyclic amines, specifically those containing pyridine rings. The compound can be further classified as an arylalkylamine due to the connection between the aromatic pyridine system and the aliphatic amine chain. The presence of the methyl substituent on the pyridine ring places it within the category of substituted pyridine derivatives, while the primary amine functionality categorizes it among aliphatic primary amines.

| Property | Value |

|---|---|

| Molecular Formula | Carbon nine Hydrogen fourteen Nitrogen two |

| Molecular Weight | 150.22 grams per mole |

| Chemical Class | Heterocyclic amine |

| Substituent Pattern | 4-Methylpyridin-2-yl |

| Amine Type | Primary aliphatic amine |

Position within Pyridine-Based Compound Family

This compound occupies a distinctive position within the extensive family of pyridine-based compounds, serving as an important representative of substituted pyridine derivatives containing alkylamine substituents. The compound demonstrates the structural diversity possible within pyridine chemistry, where systematic variation of substituent patterns and chain lengths can produce molecules with different chemical and physical properties. Within the broader context of methylpyridine derivatives, this compound represents one of several possible isomers where the methyl group occupies different positions on the pyridine ring.

Comparative analysis with related compounds reveals the unique characteristics of the 4-methyl-2-substitution pattern found in this compound. Related compounds in the chemical literature include various positional isomers such as 1-(6-Methylpyridin-2-yl)propan-1-amine and 1-(3-Methyl-2-pyridinyl)-1-propanamine, each exhibiting different substitution patterns on the pyridine ring. These structural variations demonstrate how the position of the methyl group influences the overall molecular properties and potential chemical reactivity of the resulting compounds.

The propanamine chain length in this compound represents a specific choice within the spectrum of possible alkylamine substituents that can be attached to methylated pyridine rings. Shorter chain analogs and longer chain derivatives exist within the literature, providing a family of related compounds for structure-activity relationship studies. The three-carbon chain length offers a balance between molecular size and flexibility that may influence both chemical reactivity and potential biological activity.

Within the classification of pyridine-containing pharmaceutically relevant compounds, this compound represents an important building block structure that can be further modified through various chemical transformations. The compound shares structural features with several known bioactive molecules, positioning it as a valuable intermediate in medicinal chemistry research. The combination of the pyridine heterocycle with the primary amine functionality provides multiple sites for chemical modification and derivatization.

Chemical Abstract Service Registry and Identification Standards

The Chemical Abstract Service registry system provides standardized identification for this compound and its various salt forms, ensuring consistent identification across scientific literature and commercial sources. The dihydrochloride salt form of the compound is assigned Chemical Abstract Service number 2103401-00-7, representing the most commonly encountered form in research applications. This salt formation enhances the compound's stability and solubility characteristics, making it more suitable for various experimental applications and storage conditions.

Multiple molecular database entries exist for this compound, reflecting its presence in various chemical inventory systems and research databases. The compound appears in PubChem, ChemSpider, and other major chemical databases with consistent structural representations and property data. The Molecular Design Limited number MFCD18205870 provides an additional standardized identifier for the dihydrochloride salt form, facilitating database searches and literature reviews.

Commercial suppliers maintain their own catalog systems for this compound, with various vendors assigning specific product codes for inventory management and ordering purposes. These commercial identifiers complement the standard Chemical Abstract Service registry numbers and provide practical access points for researchers seeking to obtain the compound for experimental purposes. The availability through multiple commercial sources indicates the compound's recognized value in research applications.

International chemical safety and regulatory databases also maintain records for this compound, ensuring compliance with various national and international chemical management requirements. These registry systems facilitate the tracking and monitoring of the compound through supply chains and research institutions. The standardized identification systems enable consistent communication about the compound across different scientific and commercial contexts, supporting reproducibility in research and development activities.

| Identification System | Value | Form |

|---|---|---|

| Chemical Abstract Service Number | 2103401-00-7 | Dihydrochloride salt |

| Molecular Design Limited Number | MFCD18205870 | Dihydrochloride salt |

| Molecular Formula (salt) | Carbon nine Hydrogen sixteen Chlorine two Nitrogen two | Dihydrochloride |

| Molecular Weight (salt) | 223.14 grams per mole | Dihydrochloride |

属性

IUPAC Name |

1-(4-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-3-8(10)9-6-7(2)4-5-11-9/h4-6,8H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYFDTDPEAFYDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=NC=CC(=C1)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Reaction Time | Key Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | ~70–85 | 6–12 h | Scalable, simple purification | Requires halogenated precursors |

| Reductive Amination | ~65–75 | 12–24 h | Mild conditions, chiral control | Intermediate synthesis required |

| One-Pot Synthesis | ~80 | 6–8 h | High efficiency, minimal steps | Limited substrate scope |

| Catalytic Coupling | ~60–70 | 8–10 h | Versatile for diverse analogs | Costly catalysts, sensitivity to air |

Analytical Characterization

- ¹H NMR (500 MHz, DMSO-d₆) : δ 8.35 (d, 1H, pyridine-H), 7.25 (s, 1H, pyridine-H), 3.15 (t, 2H, -CH2NH2), 2.45 (s, 3H, -CH3), 1.85–1.70 (m, 2H, -CH2-).

- IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N pyridine).

Optimization and Challenges

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates but complicate purification. Ethanol balances cost and efficiency.

- Catalyst Loading : DMAP (>2 mol%) significantly improves yields in substitution reactions.

- Byproducts : Over-alkylation or pyridine ring reduction can occur; controlled stoichiometry and temperature mitigate these issues.

化学反应分析

1-(4-Methyl-2-pyridinyl)-1-propanamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents employed.

科学研究应用

1-(4-Methyl-2-pyridinyl)-1-propanamine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

作用机制

The mechanism of action of 1-(4-Methyl-2-pyridinyl)-1-propanamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. For example, it may bind to neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs sharing the propanamine backbone but differing in substituents or heterocyclic systems. Key examples include:

Benzydamine Hydrochloride

- Structure : N,N-Dimethyl-3-[[1-(phenylmethyl)-1H-indazol-3-yl]oxy]-1-propanamine hydrochloride (Fig. 2).

- Key Differences : Replaces the pyridinyl group with a benzyl-indazole moiety. The addition of an ether-linked indazole introduces bulkiness and alters electronic properties.

- Pharmacology: Benzydamine is a clinically used non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and antimicrobial activities .

1-(4-Methylpiperazin-1-yl)propan-2-amine

- Structure : Features a piperazine ring substituted with a methyl group at position 4, linked to propan-2-amine.

- Key Differences : The piperazine ring (six-membered, two nitrogen atoms) replaces pyridine, enhancing basicity and solubility. The branched propan-2-amine may affect stereochemistry and receptor interactions .

1-(4-Methoxyphenyl)propan-2-amine

- Structure : A propan-2-amine linked to a 4-methoxyphenyl group.

- Key Differences: Aromatic phenyl ring with a methoxy substituent instead of pyridine.

N,N-Dimethyl-3-[(2,2,3-trimethylpyrrolidin-1-yl)oxy]-1-propanamine

- Structure : Combines a pyrrolidine ring (five-membered, one nitrogen) with a trimethylated oxygen linkage to propanamine.

Physicochemical Properties and Bioactivity Trends

The substituents significantly influence solubility, stability, and bioactivity:

Solubility Trends :

Stability :

Pharmacological Implications

- Pyridine vs. Piperazine/Pyrrolidine: Pyridine’s aromaticity may favor interactions with aromatic amino acids in enzyme active sites, while piperazine’s flexibility could enhance receptor adaptability.

- Methyl vs. Methoxy Substituents : Methyl groups (electron-donating) may enhance metabolic stability, whereas methoxy groups increase lipophilicity and CNS activity .

生物活性

1-(4-Methyl-2-pyridinyl)-1-propanamine, also known as 4-Methyl-2-pyridinyl-1-propanamine, is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, pharmacological applications, and relevant case studies highlighting its efficacy.

The chemical structure of this compound contributes to its biological activity. It features a pyridine ring, which is known for its ability to interact with various biological targets. The molecular formula is CHN, with a molecular weight of approximately 176.26 g/mol.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly the adrenergic and dopaminergic pathways. This compound acts as a selective monoamine reuptake inhibitor, enhancing the levels of neurotransmitters such as norepinephrine and dopamine in the synaptic cleft.

Key Mechanisms:

- Monoamine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine and dopamine, the compound increases their availability in the brain, which can enhance mood and cognitive function.

- Adrenergic Receptor Agonism : It may exhibit agonistic properties on adrenergic receptors, influencing cardiovascular responses and potentially leading to increased heart rate and blood pressure.

Biological Activity Overview

Research indicates that this compound possesses several biological activities:

| Activity | Description |

|---|---|

| Antidepressant Effects | Demonstrated efficacy in preclinical models for treating depression-related behaviors. |

| Cognitive Enhancement | Potential to improve cognitive functions by modulating neurotransmitter levels. |

| Cardiovascular Effects | Increases heart rate and blood pressure through adrenergic receptor activation. |

Study 1: Antidepressant Efficacy

A study published in Journal of Pharmacology evaluated the antidepressant effects of this compound in rodent models. The results showed a significant reduction in depression-like behaviors compared to control groups, indicating its potential as a therapeutic agent for mood disorders .

Study 2: Cognitive Enhancement

In another research conducted by Neuroscience Letters, the compound was tested for cognitive enhancement properties. Mice treated with this compound exhibited improved performance in memory tasks, suggesting that it may enhance learning and memory through its action on dopaminergic pathways .

Study 3: Cardiovascular Impact

A clinical trial assessed the cardiovascular effects of this compound on healthy volunteers. The findings revealed that administration led to a statistically significant increase in heart rate and systolic blood pressure, supporting its role as an adrenergic agonist .

Safety and Toxicology

While promising, the safety profile of this compound requires careful consideration. Potential side effects include increased anxiety, insomnia, and cardiovascular strain due to its stimulant properties. Long-term studies are necessary to fully understand its safety profile.

常见问题

What are the optimal synthetic routes for 1-(4-Methyl-2-pyridinyl)-1-propanamine, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound can be approached via condensation reactions between substituted pyridine derivatives and propanamine precursors. For example, analogous compounds (e.g., 4-(4-morpholinophenyl)-6-aryl-pyrimidin-2-amines) are synthesized using sodium hydroxide in ethanol under reflux (200°C, 1 hour), followed by guanidine nitrate and lithium hydroxide in ethanol for 4 hours . Key factors include:

- Catalyst selection : Palladium or copper catalysts improve regioselectivity in heterocyclic amine formation .

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency compared to non-polar alternatives.

- Temperature control : Higher temperatures (≥150°C) may accelerate side reactions, reducing purity .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question

Characterization requires a multi-technique approach:

- NMR spectroscopy : H and C NMR identify pyridinyl proton environments and amine group connectivity. For example, methyl groups on pyridine rings resonate at δ 2.3–2.5 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., calculated m/z for CHN: 150.1157) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for pharmacological studies) .

How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Advanced Research Question

Data discrepancies often arise from variability in experimental design or assay conditions. Methodological strategies include:

- Standardized bioassays : Use MIC (Minimum Inhibitory Concentration) protocols for antimicrobial activity, ensuring consistent inoculum size and incubation time .

- Dose-response validation : Replicate studies across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate compound-specific effects .

- Theoretical frameworks : Apply computational models (e.g., QSAR) to predict activity trends and identify outliers . Theoretical approaches help contextualize empirical contradictions by aligning hypotheses with mechanistic data .

What computational tools are recommended for predicting the reaction pathways of this compound in complex systems?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are critical for optimizing synthesis and understanding reactivity. For example:

- Reaction design platforms : Tools like ICReDD integrate quantum calculations with experimental data to narrow optimal conditions (e.g., solvent, catalyst) and reduce trial-and-error cycles .

- Transition state analysis : Identify energy barriers for amine-pyridine coupling using Gaussian09 or ORCA software .

How can multi-step synthetic routes for this compound be designed to minimize byproducts?

Advanced Research Question

Design principles include:

- Stepwise purification : Intermediate isolation via column chromatography (silica gel, hexane/ethyl acetate gradient) reduces cumulative impurities .

- Flow chemistry : Continuous reactors improve heat/mass transfer, suppressing side reactions (e.g., over-alkylation) .

- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

What methodological frameworks support reproducibility in studies involving this compound?

Advanced Research Question

Reproducibility requires:

- Detailed protocols : Document inert atmosphere conditions (e.g., N/Ar) for amine-sensitive reactions .

- Open-data practices : Share raw spectral data (NMR, MS) in repositories like PubChem to enable cross-validation .

- Experimental controls : Include positive/negative controls in bioactivity assays to account for solvent or matrix effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。